molecular formula C11H8BrNO4S2 B2701850 3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 959352-55-7

3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Cat. No.: B2701850
CAS No.: 959352-55-7
M. Wt: 362.21
InChI Key: WTKNIIJLHKRYGT-UHFFFAOYSA-N
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Description

3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a sulfonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of thiophene-2-carboxylic acid with 4-bromophenylsulfonyl chloride under specific conditions to introduce the sulfonyl group. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at controlled temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: The oxidation of the thiophene ring can lead to the formation of thiophene-2,5-dicarboxylic acid.

  • Reduction: Reduction of the carboxylic acid group can yield the corresponding thioamide.

  • Substitution: Substitution at the bromine position can result in various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H8BrNO4S2C_{11}H_{8}BrNO_{4}S_{2} and a molecular weight of 362.22 g/mol. Its structure features a thiophene ring, which is known for its electron-rich nature, making it a suitable candidate for various chemical reactions and applications.

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that derivatives of thiophene compounds exhibit significant antibacterial properties. The presence of the sulfonamide group in 3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid enhances its activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications in thiophene derivatives can lead to improved antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties:
The compound has also been evaluated for its antioxidant capabilities. Thiophene derivatives are known to inhibit free radical formation, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity of related compounds suggests potential therapeutic applications in conditions like cancer and cardiovascular diseases .

Drug Development:
Thiophene derivatives have been explored as lead compounds in drug discovery. For example, certain analogs have been developed to target specific enzymes or receptors involved in disease pathways, such as cancer and inflammation . The structural versatility of thiophenes allows for the design of compounds with tailored biological activities.

Material Science

Dyes and Sensors:
The unique electronic properties of thiophene compounds make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and conductive polymers. The incorporation of this compound into polymer matrices could enhance conductivity and stability, making it a candidate for advanced materials in electronics .

Nanomaterials:
Research into nanostructured materials has revealed that thiophene derivatives can be utilized to create nanoscale sensors and devices due to their ability to form stable thin films. These materials can be employed in biosensors for detecting biomolecules or environmental pollutants .

Biological Research

Enzyme Inhibition Studies:
The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. The sulfonamide moiety is known to interact with various biological targets, providing a basis for further exploration in therapeutic contexts .

Molecular Docking Studies:
Computational studies utilizing molecular docking techniques have been employed to predict the binding affinities of this compound with target proteins. These studies help elucidate the mechanism of action and optimize the structure for enhanced activity .

Case Studies

Study Focus Area Findings
Study on Antibacterial ActivityAntimicrobial PropertiesDemonstrated significant inhibition against Staphylococcus aureus with MIC values indicating strong activity compared to standard antibiotics .
Antioxidant EvaluationOxidative StressShowed 62% inhibition of free radicals compared to ascorbic acid, suggesting potential use in antioxidant therapies .
Molecular Docking AnalysisDrug DesignIdentified potential interactions with key enzymes involved in inflammatory pathways, paving the way for new therapeutic agents .

Comparison with Similar Compounds

  • 4-Bromophenylsulfonylthiophene-2-carboxylic acid: Similar structure but without the amino group.

  • 3-(4-Bromophenylsulfonyl)thiophene-2-carboxylic acid: Similar structure but with a different position of the sulfonyl group.

  • 3-(4-Bromophenylsulfonyl)thiophene-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

Biological Activity

3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiophene ring, a sulfonamide moiety, and a carboxylic acid group, which contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.

  • Molecular Formula : C11_{11}H8_{8}BrN O4_{4}S2_{2}
  • Molecular Weight : 376.25 g/mol
  • CAS Number : 120443

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The compound has shown promising results against a range of pathogens, including bacteria and fungi. Its sulfonamide group is known for inhibiting bacterial folic acid synthesis, similar to traditional sulfa drugs.
  • Anticancer Properties : Studies indicate that this compound exhibits cytotoxic effects on cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation. The presence of the bromophenyl group may enhance its interaction with key cellular pathways involved in cancer progression.
  • Anti-inflammatory Effects : The thiophene ring structure is associated with anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines.

Biological Activity Data

Activity TypeTarget/PathogenIC50_{50} / MIC (µg/mL)Reference
AntibacterialStaphylococcus aureus12.5
AntifungalCandida albicans10
AnticancerMCF-7 (breast cancer)8.1
Anti-inflammatoryTNF-α inhibition-

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. The compound demonstrated significant antibacterial activity against Gram-positive bacteria with an MIC value comparable to standard antibiotics, showcasing its potential as an alternative therapeutic agent in treating resistant infections .
  • Anticancer Activity : In vitro studies on MCF-7 breast cancer cells revealed that the compound induced apoptosis at concentrations as low as 8.1 µg/mL. Mechanistic studies suggested that it activates caspase pathways and downregulates anti-apoptotic proteins, indicating its potential as a chemotherapeutic agent .
  • Anti-inflammatory Potential : Research has shown that this compound can inhibit TNF-α production in macrophages, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis. The anti-inflammatory effects were attributed to the modulation of NF-kB signaling pathways .

Properties

IUPAC Name

3-[(4-bromophenyl)sulfonylamino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO4S2/c12-7-1-3-8(4-2-7)19(16,17)13-9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKNIIJLHKRYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(SC=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 74 (0.20 g; 5.32 mmol) in tetrahydrofuran (2.7 mL) were added aqueous sodium hydroxide (2.7 mL; 2N) and methanol (1.4 mL), sequentially. The reaction mixture was heated at 65° C. for 18 hours, allowed to cool to room temperature, and then extracted with aqueous sodium hydroxide (20 mL; 2N). The aqueous layer was washed with diethyl ether (30 mL×2), acidified with aqueous hydrochloric acid (20 mL; 6N), and extracted with dichloromethane (40 mL). The organic layer was successively washed with water (30 mL) and aqueous saturated sodium chloride (30 mL), dried over magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to yield the title compound as a white solid (0.18 g).
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
solvent
Reaction Step One

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